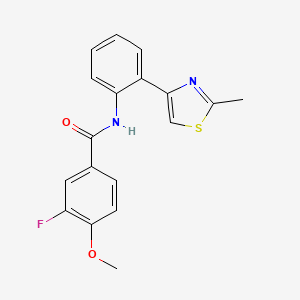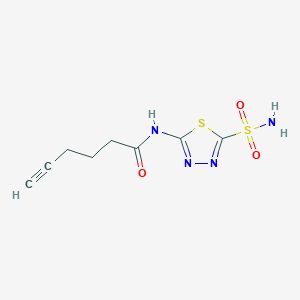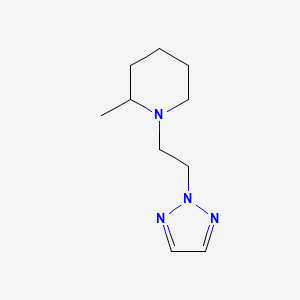
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method is the [3+2] cycloaddition of azides and alkynes, also known as the Huisgen cycloaddition . Another method involves the reaction of nitriles with diazoalkanes .Molecular Structure Analysis
Triazoles exist in two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, which differ in the position of the nitrogen atoms within the ring . The exact structure of “1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine” would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation reactions, and can be used as building blocks in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole compound would depend on its exact structure. Some general properties of triazoles include their stability, polarity, and ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthetic Arthropod Repellent Efficacy
A study developed a synthetic arthropod repellent, (1S, 2'S)-2-methylpiperidinyl-3-cyclohexen-1-carboxamide (SS220), through a chiral Diels-Alder reaction. This compound showed effectiveness comparable to Deet and Bayrepel against Aedes aegypti and Anopheles stephensi mosquitoes. Given its ease of synthesis and repellent efficacy, SS220 is considered a promising candidate for protection against arthropod disease vectors (Klun et al., 2003).
Allergic Contact Dermatitis from Local Anesthetics
Research highlighted allergic contact dermatitis from ethyl chloride and benzocaine, two chemically unrelated local anesthetics. This study presents the case of a patient who developed a generalized itching dermatitis and facial angioedema after the application of medical aerosol containing these substances. Patch-test results were positive, indicating sensitization to both drugs. While not directly related to "1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine," the study showcases the potential for allergic reactions in the use of chemically diverse anesthetics, which could inform safety considerations in the development of new compounds (C. Jl et al., 2009).
Antidote for Diethylene Glycol and Triethylene Glycol Poisoning
A case report describes the use of intravenous 4-methylpyrazole as an antidote for poisoning by diethylene glycol (DEG) and triethylene glycol (TEG), highlighting the role of alcohol dehydrogenase in metabolizing these compounds to more toxic byproducts. This study underscores the importance of understanding the metabolic pathways and potential interventions for poisoning with various substances, which may be relevant when considering the safety profile and therapeutic applications of new chemical entities (Borron et al., 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-1-[2-(triazol-2-yl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-10-4-2-3-7-13(10)8-9-14-11-5-6-12-14/h5-6,10H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQHXUCCKKDFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

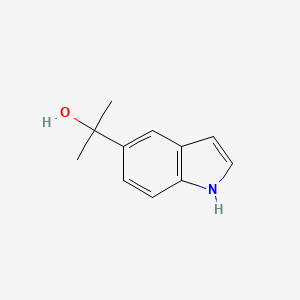
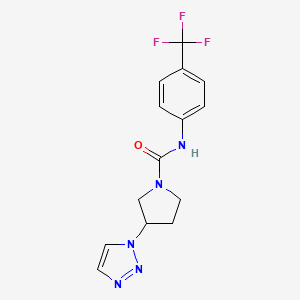
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2708238.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide](/img/structure/B2708239.png)

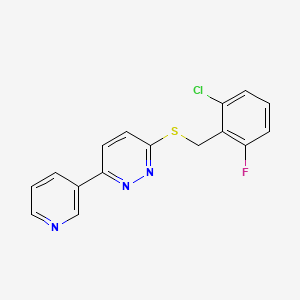
![2-[2-(Butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B2708244.png)


